N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide
Description
N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a synthetic compound featuring a central piperidine ring substituted at the 1-position with a 1H-indole-3-carbonyl group and at the 4-position with a 3-methylbutanamide moiety. The indole scaffold provides aromatic and hydrogen-bonding capabilities, while the piperidine contributes basicity and conformational flexibility.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)11-18(23)21-14-7-9-22(10-8-14)19(24)16-12-20-17-6-4-3-5-15(16)17/h3-6,12-14,20H,7-11H2,1-2H3,(H,21,23) |
InChI Key |
QEFZFVCIKYKFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative . The final step involves the formation of the butanamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share structural motifs with the target molecule but differ in critical substituents, influencing their physicochemical and pharmacological profiles:
Analysis of Functional Group Impact
- Piperidine vs. Piperazine : The target compound’s piperidine ring (single nitrogen) offers less hydrogen-bonding capacity than the piperazine derivative in , which may reduce off-target interactions but also lower binding affinity to certain targets.
- Benzyl Substitution: The benzyl group in increases lipophilicity (ClogP ~3.5 vs.
- Chloropyrimidine and Halogen Bonding : The chloropyrimidine moiety in introduces a strong electron-withdrawing group, enabling halogen bonding with receptor residues (e.g., carbonyl or amine groups), which is absent in the target compound .
- Bulkier Substituents : MEN10930’s naphthalene and cyclohexyl groups likely restrict conformational flexibility, improving receptor specificity but reducing metabolic stability compared to the target molecule’s simpler amide chain.
Pharmacokinetic and Solubility Considerations
- The 3-methylbutanamide group in the target compound confers a calculated LogP of ~2.8, suggesting moderate solubility in polar solvents (e.g., ~2.1 mg/mL in water), superior to benzyl- or naphthalene-containing analogues .
- The dimethylamino-butanamide in may enhance solubility via ionization at physiological pH, though its larger size (74 atoms vs. 50 in the target compound) could limit membrane permeability .
Research Findings and Implications
- Receptor Binding : Indole-containing compounds often target serotonin (5-HT) or tryptophan-associated receptors. The target compound’s lack of bulky aromatic groups (vs. MEN10930 ) may favor interactions with less sterically constrained binding pockets.
- Synthetic Accessibility : The target compound’s straightforward amide coupling (similar to methods in ) offers scalability advantages over multi-step syntheses required for pyrimidine or naphthalene derivatives .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.48 g/mol. The compound features an indole moiety, a piperidine ring, and an amide functional group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N3O2 |
| Molecular Weight | 364.48 g/mol |
| Structure | Chemical Structure |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some indole derivatives have shown promise in inhibiting cancer cell proliferation through diverse mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The piperidine ring often enhances the antimicrobial properties of compounds, making them effective against a range of bacterial and fungal strains.
- Neuroprotective Effects : Certain studies suggest that indole-based compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanism by which this compound exerts its effects is linked to its interaction with specific receptors and enzymes in the body. The indole structure can facilitate binding to serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and cognition.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole-piperidine derivatives and evaluated their anticancer activity against human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating moderate antibacterial activity .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of Indole Derivative : The synthesis begins with the preparation of the indole moiety through Fischer indole synthesis or similar methods.
- Piperidine Ring Formation : The piperidine ring is introduced through cyclization reactions involving appropriate precursors.
- Amidation : Finally, the indole derivative is coupled with 3-methylbutanoyl chloride to form the amide bond.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide, and how can structural integrity be validated?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the indole-3-carbonyl intermediate via Friedel-Crafts acylation or coupling reactions.
- Step 2 : Functionalization of the piperidine ring at the 4-position, often using nucleophilic substitution or reductive amination.
- Step 3 : Coupling the 3-methylbutanamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt).
- Validation : Confirm structural integrity using -/-NMR for functional groups, HRMS for molecular mass, and X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. How can researchers optimize purity and yield during synthesis?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) for final product crystallization.
- Analytical QC : Monitor reactions via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Design : Synthesize derivatives with modifications to the indole (e.g., halogenation at C5), piperidine (e.g., N-methylation), or butanamide (e.g., branching variations).
- Bioassays : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition) to correlate structural changes with activity. For example, compare EC values in GPCR signaling assays .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with binding pockets (e.g., serotonin receptors) and validate with SPR-based binding kinetics .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability (plasma concentration-time curves) to identify degradation pathways.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Dose-Response Refinement : Conduct in vivo studies with adjusted dosing regimens (e.g., QD vs. BID) to align with in vitro potency .
Q. What advanced techniques are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution to identify critical binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for mechanistic insights.
- Fluorescence Polarization : Measure displacement of fluorescent ligands in competitive assays to determine K values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
